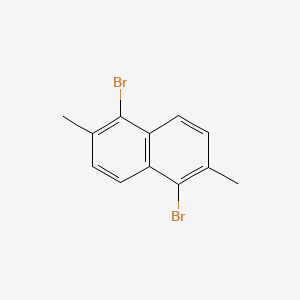
1,5-Dibromo-2,6-dimethylnaphthalene
Overview
Description
1,5-Dibromo-2,6-dimethylnaphthalene is a chemical compound with the molecular formula C12H10Br2 . It has an average mass of 314.016 Da and a monoisotopic mass of 311.914917 Da .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2,6-dimethylnaphthalene consists of 12 carbon atoms, 10 hydrogen atoms, and 2 bromine atoms .Physical And Chemical Properties Analysis
1,5-Dibromo-2,6-dimethylnaphthalene is a solid at room temperature . It has a molecular weight of 314.02 . The compound is sealed in dry conditions for storage .Scientific Research Applications
Fabrication of Functional Nanostructures
DBDMN can be used in the fabrication of functional nanostructures . The compound undergoes a debromination process to form one-dimensional (1D) metal-organic chains (MOCs). When subjected to heat treatment and cooling at room conditions to reduce the stress in the material, the MOCs undergo skeletal isomeric rearrangements . This strain-induced structural rearrangement in one-dimensional material systems can potentially be used to develop nanostructures for applications requiring specially tailored electronic and magnetic properties .
Strain-Induced Isomerization
DBDMN can undergo strain-induced isomerization . The strain created between one-dimensional (1D) metal-organic chains (MOCs) and their underlying substrate can trigger isomeric transformations, resulting in a new molecular structure . In isomeric transformations, the atoms in the molecule rearrange themselves, producing a structurally different molecule but having the same atoms .
Synthesis of Graphene Nanoribbons
DBDMN can be used in the synthesis of graphene nanoribbons . Combined molecule-substrate van der Waals interactions and intermolecular steric hindrance promote a selective aryl-aryl coupling, giving rise to high-quality uniform graphene nanostructures . The established coupling strategy has been used to synthesize two types of graphene nanoribbons with different edge topologies inducing a pronounced variation of the electronic energy gaps .
4. Development of Electronic and Spintronic Applications The chemoselectivity demonstrated in the synthesis of graphene nanoribbons using DBDMN can be exploited to synthesize graphene nanoribbons with novel electronic, topological, and magnetic properties . These properties have implications for electronic and spintronic applications .
5. Controlling Reaction Steps of Bifunctional Molecules DBDMN can be used to control the reaction steps of bifunctional molecules on different substrates . This can be particularly useful in surface-assisted synthesis where precise control over reaction steps is crucial .
Development of Covalent Nanostructures
DBDMN can be used in the development of covalent nanostructures of atomically defined shape and edge structures . This is particularly useful in fields like synthetic chemistry, surface science, and materials engineering .
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
On-surface synthesis, a rapidly developing field, involves chemical reactions on well-defined solid surfaces to access the synthesis of low-dimensional organic nanostructures. This field has potential implications for electronic and spintronic applications . The demonstrated chemoselectivity in the synthesis of graphene nanoribbons with a large unit cell based on steric hindrance-induced complete chemoselectivity could be further exploited to synthesize graphene nanoribbons with novel electronic, topological, and magnetic properties .
Mechanism of Action
Target of Action
It’s known that the compound is involved in on-surface reactions, particularly on substrates like au (111), ag (111), and cu (111) .
Mode of Action
The compound’s methyl groups play a crucial role in its interaction with its targets. They suppress Ullmann-type intermolecular coupling on the aforementioned substrates, steering the reactions towards different final products . This suggests that the compound’s mode of action involves selective aryl-aryl coupling .
Biochemical Pathways
The compound’s involvement in on-surface reactions suggests it may influence pathways related to surface chemistry and material science .
Result of Action
The compound’s action results in the formation of C-C bonds between debrominated carbons and methyl groups, yielding dibenz[a,h]anthracene derivatives and ultranarrow chiral-edge graphene nanoribbon motifs . This indicates that the compound plays a role in the synthesis of complex organic nanostructures.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the type of substrate it interacts with . For instance, the compound steers reactions towards different final products on Au (111), Ag (111), and Cu (111) substrates .
properties
IUPAC Name |
1,5-dibromo-2,6-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKXYUJTNKMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679475 | |
| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,6-dimethylnaphthalene | |
CAS RN |
20027-95-6 | |
| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



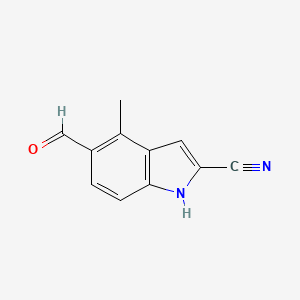
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)


![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

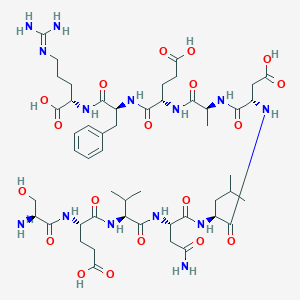
![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)
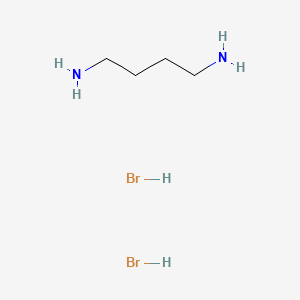


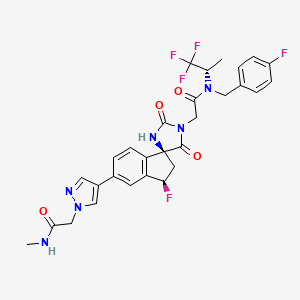

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)